molecular formula C15H23Cl2N3O B2584834 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide CAS No. 1306214-47-0

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide

Cat. No.: B2584834
CAS No.: 1306214-47-0
M. Wt: 332.27
InChI Key: LQUHMOAPKGHIEW-UHFFFAOYSA-N
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Description

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides It is characterized by the presence of amino, dichloro, and dimethylamino groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4,5-dichlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Amidation: The resulting 3-amino-4,5-dichlorobenzoic acid is then reacted with 1-(dimethylamino)-4-methylpentan-2-amine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dichloro groups can be reduced to form corresponding dechlorinated products.

    Substitution: The amino and dichloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino or dichloro positions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological macromolecules are of interest for understanding biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide involves its interaction with specific molecular targets. It is known to act on opioid receptors, particularly the μ-opioid receptor, where it exhibits agonistic activity. This interaction leads to the modulation of pain signals and other physiological responses. The compound’s structure allows it to bind effectively to these receptors, triggering downstream signaling pathways that result in its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-[1-(dimethylamino)cyclohexylmethyl]benzamide: Shares structural similarities but differs in the cyclohexylmethyl group.

    4-amino-3,5-dichlorobenzamide: Similar core structure with variations in the substituents.

Uniqueness

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with opioid receptors and its potential therapeutic applications set it apart from other benzamide derivatives.

Properties

IUPAC Name

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2N3O/c1-9(2)5-11(8-20(3)4)19-15(21)10-6-12(16)14(17)13(18)7-10/h6-7,9,11H,5,8,18H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUHMOAPKGHIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)NC(=O)C1=CC(=C(C(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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